molecular formula C8H7ClN2 B13586033 3-(3-Chloropyridin-4-yl)propanenitrile

3-(3-Chloropyridin-4-yl)propanenitrile

Cat. No.: B13586033
M. Wt: 166.61 g/mol
InChI Key: VGATZMQHZBOPNM-UHFFFAOYSA-N
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Description

3-(3-Chloropyridin-4-yl)propanenitrile is an organic compound featuring a pyridine ring substituted with a chlorine atom at the 3-position and a propanenitrile side chain at the 4-position. Its molecular formula is C₈H₇ClN₂, with a molecular weight of 166.61 g/mol. The nitrile group (-CN) and chloropyridine moiety confer distinct electronic and steric properties, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science. The chlorine atom enhances lipophilicity and electron-withdrawing effects, while the nitrile group enables participation in nucleophilic addition or cycloaddition reactions .

Properties

Molecular Formula

C8H7ClN2

Molecular Weight

166.61 g/mol

IUPAC Name

3-(3-chloropyridin-4-yl)propanenitrile

InChI

InChI=1S/C8H7ClN2/c9-8-6-11-5-3-7(8)2-1-4-10/h3,5-6H,1-2H2

InChI Key

VGATZMQHZBOPNM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1CCC#N)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 3-(3-Chloropyridin-4-yl)propanenitrile typically involves the reaction of 3-chloropyridine with acrylonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of 3-(3-Chloropyridin-4-yl)propanenitrile .

Industrial production methods may involve similar synthetic routes but are optimized for higher yields and efficiency. These methods often include steps for purification and quality control to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

3-(3-Chloropyridin-4-yl)propanenitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction Reactions: Reduction of the nitrile group can yield primary amines.

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(3-Chloropyridin-4-yl)propanenitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Chloropyridin-4-yl)propanenitrile involves its interaction with specific molecular targets. The compound’s reactivity allows it to form covalent bonds with nucleophilic sites on target molecules, leading to various biological and chemical effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Positional Isomers on the Pyridine Ring

The position of substituents on the pyridine ring significantly impacts reactivity and biological activity.

Compound Name Molecular Formula Substituent Positions Key Differences
3-(3-Chloropyridin-4-yl)propanenitrile C₈H₇ClN₂ Cl at 3, CN at 4 High lipophilicity; balanced electronic effects
3-(Pyridin-4-yl)propanenitrile C₈H₈N₂ CN at 4 Lacks chlorine; reduced electron withdrawal and lipophilicity
3-(Pyridin-2-yl)propanenitrile C₈H₈N₂ CN at 2 Steric hindrance at the 2-position limits interactions with planar targets

Key Insight : The 3-chloro substituent in the target compound enhances binding to hydrophobic pockets in enzymes, whereas positional isomers without chlorine exhibit weaker biological activity .

Halogen-Substituted Analogs

Halogen substituents influence electronic properties and metabolic stability.

Compound Name Molecular Formula Halogen Key Differences
3-(3-Chloropyridin-4-yl)propanenitrile C₈H₇ClN₂ Cl Moderate lipophilicity; resistant to oxidative metabolism
3-(3-Fluoro-4-methylphenyl)propanenitrile C₁₀H₁₀FN F Smaller atomic size; higher electronegativity improves metabolic stability but reduces lipophilicity
3-(4-Chlorophenoxy)propanenitrile C₉H₈ClNO Cl Phenoxy linker increases flexibility; lower reactivity due to oxygen's electron-donating effect

Key Insight : Chlorine's balance of lipophilicity and electronic effects makes it preferable for drug design compared to fluorine or oxygen-linked analogs .

Functional Group Modifications

Variations in functional groups alter reactivity and target interactions.

Compound Name Molecular Formula Functional Group Key Differences
3-(3-Chloropyridin-4-yl)propanenitrile C₈H₇ClN₂ Nitrile (-CN) Electrophilic nitrile participates in click chemistry
3-((3-Chloropyridin-4-yl)oxy)propan-1-amine C₈H₁₀ClN₂O Amine (-NH₂) Amine enables hydrogen bonding; reduced stability due to basicity
3-(3-Chloro-2-fluoropyridin-4-yl)propan-1-amine C₈H₉ClFN₂ Amine (-NH₂) + F Fluorine enhances metabolic stability; amine increases solubility

Key Insight : The nitrile group in the target compound offers unique reactivity for covalent bond formation, unlike amine-containing analogs, which prioritize solubility over stability .

Complex Heterocyclic Derivatives

Extended heterocyclic systems modulate steric and electronic profiles.

Compound Name Molecular Formula Structural Feature Key Differences
3-(3-Chloropyridin-4-yl)propanenitrile C₈H₇ClN₂ Simple pyridine Compact structure; ideal for small-molecule inhibitors
3-(7-Chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)propanenitrile C₁₃H₁₀ClN₂O₂ Quinoline core Extended conjugation enhances DNA intercalation potential
2-(2-Chlorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile C₁₄H₁₀ClN₂O Ketone + pyridine Ketone enables hydrogen bonding; bulkier structure limits bioavailability

Key Insight : The simplicity of the target compound’s pyridine-nitrile system offers advantages in synthetic accessibility and pharmacokinetics over bulkier heterocycles .

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